N-((4-hydroxychroman-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-((4-hydroxychroman-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a chroman ring, a thiadiazole ring, and a carboxamide group, which contribute to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
The primary target of N-((4-hydroxychroman-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is the 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This protein plays a crucial role in the life cycle of the malaria parasite, particularly in the formation of male gametes .
Mode of Action
This compound interacts with its target, Pfs16, and stabilizes it . This interaction blocks the formation of male gametes in the malaria parasite’s life cycle, thereby preventing the transmission of the parasite to the mosquito .
Biochemical Pathways
The compound affects the biochemical pathways involved in the formation of male gametes in the malaria parasite’s life cycle . By targeting Pfs16, it disrupts the normal progression of these pathways, leading to a block in male gamete formation .
Result of Action
The result of the compound’s action is the prevention of malaria transmission. By blocking male gamete formation, it prevents the malaria parasite from being transmitted to the mosquito . This has significant implications for the control and prevention of malaria.
Biochemical Analysis
Biochemical Properties
This interaction is believed to be responsible for the compound’s potent anti-malarial effects .
Cellular Effects
In terms of cellular effects, N-((4-hydroxychroman-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide has been shown to block male gamete formation in the malaria parasite life cycle . This effectively prevents the parasite from being transmitted to the mosquito, thereby halting the spread of the disease .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the Pfs16 protein . This protein is a 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein . The compound stabilizes Pfs16 in lysates from activated mature gametocytes .
Subcellular Localization
The subcellular localization of this compound is believed to be associated with the parasitophorous vacuole membrane in Plasmodium falciparum
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-hydroxychroman-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Introduction of the Thiadiazole Ring: The thiadiazole ring is often introduced via a cyclization reaction involving thiosemicarbazide and a carboxylic acid derivative.
Coupling of the Chroman and Thiadiazole Rings: The chroman and thiadiazole rings are coupled using a suitable linker, such as a methylene group, through a condensation reaction.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((4-hydroxychroman-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the chroman ring can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of chromanone or chromanaldehyde derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
N-((4-hydroxychroman-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-((4-hydroxychroman-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can be compared with other similar compounds, such as:
N-((4-hydroxychroman-4-yl)methyl)-2-phenylethanesulfonamide: Shares the chroman ring but differs in the sulfonamide group.
N-((4-hydroxychroman-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide: Similar structure but with a methyl group instead of a propyl group.
N-((4-hydroxychroman-4-yl)methyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide: Similar structure but with an ethyl group instead of a propyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-4-propylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-2-5-12-14(23-19-18-12)15(20)17-10-16(21)8-9-22-13-7-4-3-6-11(13)16/h3-4,6-7,21H,2,5,8-10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDDLLUCNODHIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC2(CCOC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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